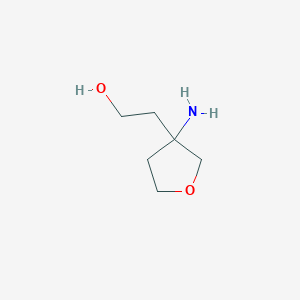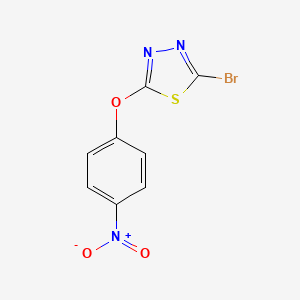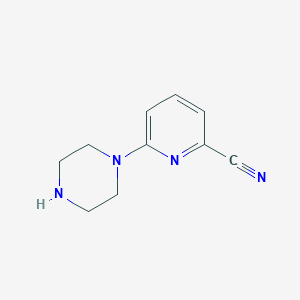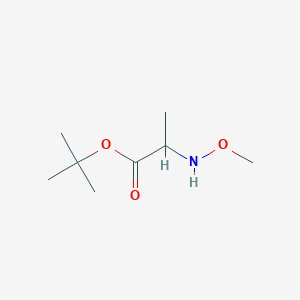
2-(3-Aminooxolan-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Aminooxolan-3-yl)ethan-1-ol” is a chemical compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.18 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H13NO2/c7-6(1-3-8)2-4-9-5-6/h8H,1-5,7H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
1. Organic Synthesis Applications
Stereospecific Synthesis : A study by Dekimpe et al. (1997) demonstrated a stereospecific synthesis method for cis-2-alkoxy-3-aminooxolanes, which is a category including compounds like 2-(3-Aminooxolan-3-yl)ethan-1-ol. This process involved alcoholysis of alpha-chloro-gamma-((trimethylsilyl)oxy)ketimines, indicating its potential in stereospecific organic syntheses (Dekimpe et al., 1997).
Protic Hydroxylic Ionic Liquids Synthesis : Shevchenko et al. (2017) synthesized 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, a compound with structural similarities to this compound. This synthesis involved butyl glycidyl ether and 1-(3-aminopropyl)imidazole, leading to hydroxylic ionic liquids with potential industrial applications (Shevchenko et al., 2017).
2. Medicinal Chemistry and Drug Design
Muscle Relaxant Properties : Sokolov et al. (1977) explored quaternary salts of bis(aminomethyldioxolanyl)ethane, closely related to this compound, for their potential as muscle relaxants. Their research highlighted the distinct pharmacological properties of these compounds, which could be relevant in developing new muscle relaxant drugs (Sokolov et al., 1977).
Antifungal Activities : Research by Haggam (2021) on double-headed derivatives of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol, which is structurally related to this compound, showed potential antifungal activities. This study suggests the possible use of such compounds in developing new antifungal agents (Haggam, 2021).
3. Materials Science and Engineering
- Polyaddition Behavior : Tomita et al. (2001) investigated the polyadditions of compounds similar to this compound with diamines. The study focused on the reactivity and molecular weight polymerization potential of these compounds, indicating their application in polymer science and engineering (Tomita et al., 2001).
4. Biochemical Research
DNA Interaction and Docking Studies : Kurt et al. (2020) synthesized a compound structurally similar to this compound and explored its interaction with DNA, including docking studies. This research provides insights into the potential biochemical and molecular biology applications of such compounds (Kurt et al., 2020).
Corrosion Inhibition : Guimarães et al. (2020) evaluated the efficacy of nitrogenated derivatives of furfural, akin to this compound, as corrosion inhibitors. The study highlights the potential application of these compounds in protecting metals against corrosion (Guimarães et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Mechanism of Action
Target of Action
The primary targets of 2-(3-Aminooxolan-3-yl)ethan-1-ol are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
properties
IUPAC Name |
2-(3-aminooxolan-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6(1-3-8)2-4-9-5-6/h8H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIDNOLSRUBTOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1485264-26-3 |
Source


|
| Record name | 2-(3-aminooxolan-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)



![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)


![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)



